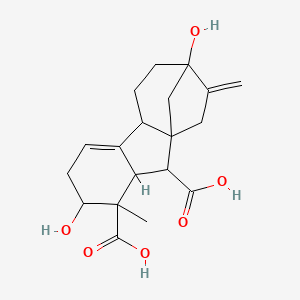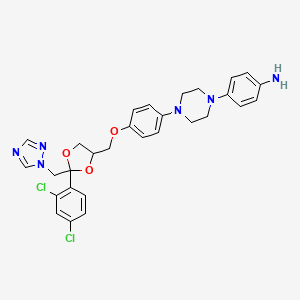
N-Boc-N-desmethyl-4-hydroxyTamoxifen(E/ZMixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-desmethyl-4-hydroxyTamoxifen (E/Z Mixture) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the 4-position of the tamoxifen structure. The E/Z mixture refers to the geometric isomers of the compound, which can have different biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-desmethyl-4-hydroxyTamoxifen typically involves multiple steps, starting from tamoxifen or its derivatives. The key steps include:
Protection of the amine group: The amine group of tamoxifen is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-tamoxifen.
Demethylation: The N-Boc-tamoxifen undergoes demethylation to remove the methyl group, resulting in N-Boc-N-desmethyl-tamoxifen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N-desmethyl-4-hydroxyTamoxifen can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the Boc group to a free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Boc-N-desmethyl-4-hydroxyTamoxifen has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other tamoxifen derivatives and related compounds.
Biology: Studied for its effects on estrogen receptor modulation and its potential use in hormone-related research.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-Boc-N-desmethyl-4-hydroxyTamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. This action is mediated through the modulation of gene expression and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-HydroxyTamoxifen: A metabolite of tamoxifen with higher affinity for estrogen receptors.
N-DesmethylTamoxifen: Another metabolite with similar biological activity.
Uniqueness
N-Boc-N-desmethyl-4-hydroxyTamoxifen is unique due to the presence of the Boc protecting group and the hydroxyl group at the 4-position. These modifications can alter its biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C30H35NO4 |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27+ |
Clave InChI |
YTOIZUSUOKWFEH-BYYHNAKLSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
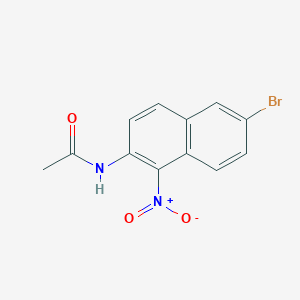
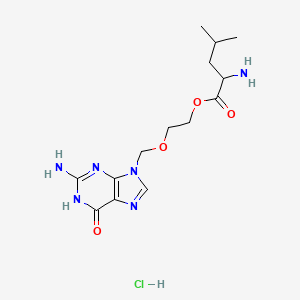
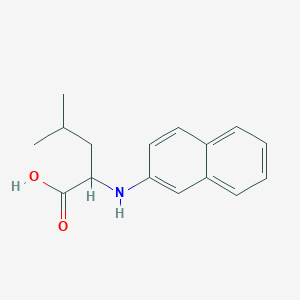
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

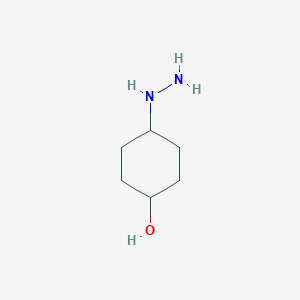

![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)

